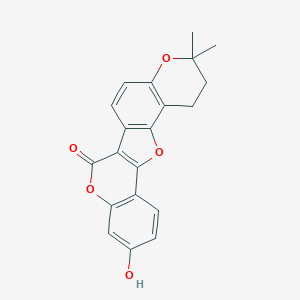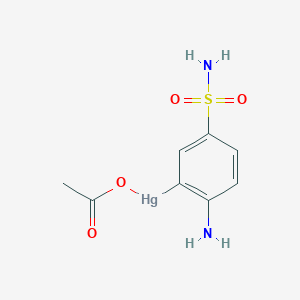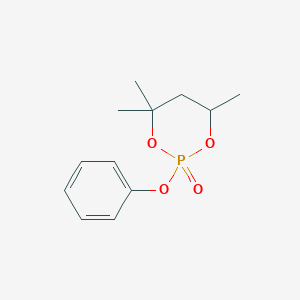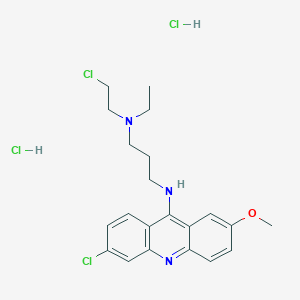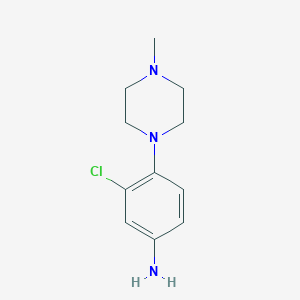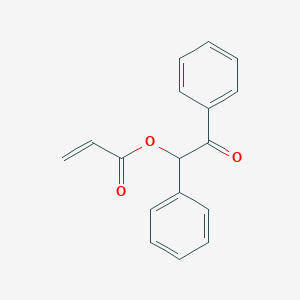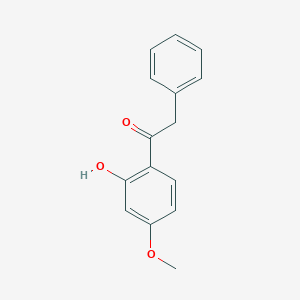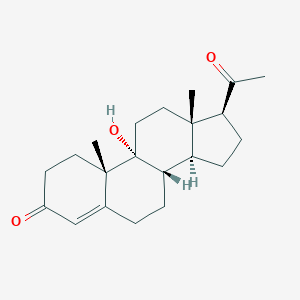
9-Hydroxypregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxypregn-4-ene-3,20-dione, also known as 9-OHPG, is a steroid hormone that is produced in the adrenal gland and placenta. It is a precursor to the hormone cortisol, which plays a crucial role in regulating the body's stress response. 9-OHPG has been the subject of scientific research due to its potential therapeutic applications and its role in the regulation of the stress response.
Mecanismo De Acción
The exact mechanism of action of 9-Hydroxypregn-4-ene-3,20-dione is not fully understood. However, it is believed that 9-Hydroxypregn-4-ene-3,20-dione may exert its effects through the activation of specific receptors in the body, including the glucocorticoid receptor and the mineralocorticoid receptor.
Efectos Bioquímicos Y Fisiológicos
Research has suggested that 9-Hydroxypregn-4-ene-3,20-dione may have a number of biochemical and physiological effects. These effects may include the regulation of the immune response, the modulation of inflammation, and the regulation of the stress response. Additionally, 9-Hydroxypregn-4-ene-3,20-dione may play a role in the regulation of blood pressure and electrolyte balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 9-Hydroxypregn-4-ene-3,20-dione in laboratory experiments has a number of advantages and limitations. One advantage is that 9-Hydroxypregn-4-ene-3,20-dione is a well-characterized compound with known properties and effects. Additionally, the synthesis of 9-Hydroxypregn-4-ene-3,20-dione is a well-established process that can be easily replicated in the laboratory. However, one limitation of using 9-Hydroxypregn-4-ene-3,20-dione in laboratory experiments is that it may be difficult to obtain in large quantities, and the synthesis process can be time-consuming and expensive.
Direcciones Futuras
There are a number of potential future directions for research on 9-Hydroxypregn-4-ene-3,20-dione. One area of interest is the potential therapeutic applications of 9-Hydroxypregn-4-ene-3,20-dione in the treatment of stress-related disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of 9-Hydroxypregn-4-ene-3,20-dione and its effects on the body. Finally, the development of new synthesis methods for 9-Hydroxypregn-4-ene-3,20-dione may lead to more efficient and cost-effective production of this important compound.
Métodos De Síntesis
9-Hydroxypregn-4-ene-3,20-dione can be synthesized in the laboratory through a multi-step process involving the oxidation of pregnenolone, a naturally occurring steroid hormone. The synthesis of 9-Hydroxypregn-4-ene-3,20-dione is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
9-Hydroxypregn-4-ene-3,20-dione has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 9-Hydroxypregn-4-ene-3,20-dione may have anti-inflammatory and anti-tumor properties. Additionally, research has suggested that 9-Hydroxypregn-4-ene-3,20-dione may play a role in the regulation of the stress response and may be useful in the treatment of stress-related disorders.
Propiedades
Número CAS |
15981-54-1 |
|---|---|
Nombre del producto |
9-Hydroxypregn-4-ene-3,20-dione |
Fórmula molecular |
C21H30O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
(8S,9R,10S,13S,14S,17S)-17-acetyl-9-hydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-13(22)16-6-7-17-18-5-4-14-12-15(23)8-9-20(14,3)21(18,24)11-10-19(16,17)2/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19-,20+,21-/m1/s1 |
Clave InChI |
RDBRKMZIODRVBD-LJGAWZCMSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)O)C |
SMILES |
CC(=O)C1CCC2C1(CCC3(C2CCC4=CC(=O)CCC43C)O)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3(C2CCC4=CC(=O)CCC43C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



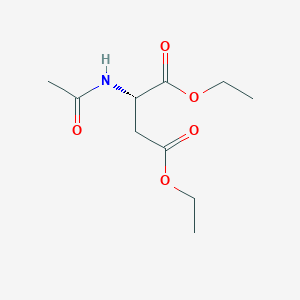
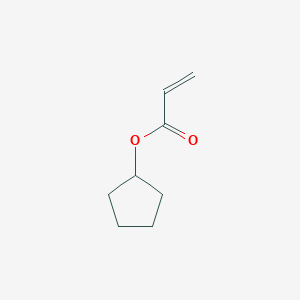
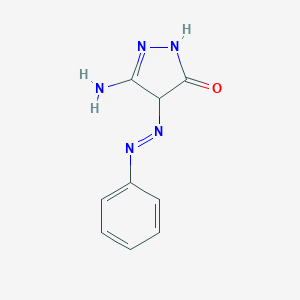
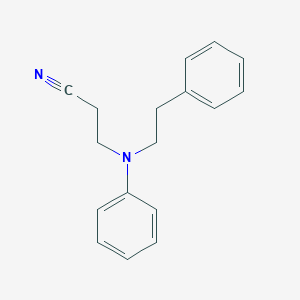
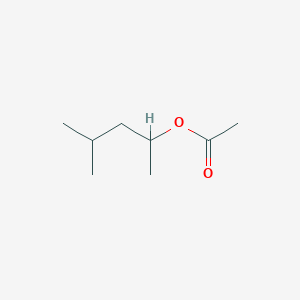
![2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid](/img/structure/B94904.png)
